Glyceryl monothioglycolate
Overview
Description
Glyceryl monothioglycolate is a thioglycolate ester resulting from the esterification of thioglycolic acid with glycerol . It is commonly used as a reducing agent in permanent wave solutions, particularly in the hairdressing industry . This compound is known for its ability to break disulfide bonds in keratin, allowing hair to be reshaped and curled .
Scientific Research Applications
Glyceryl monothioglycolate is widely utilized in scientific research due to its reducing properties and ability to provide sulfhydryl groups. It is valuable in biochemistry and physiology studies, particularly in the study of protein structures and functions . Additionally, it is used in the cosmetic industry for permanent wave solutions, making it a significant compound in hairdressing .
Safety and Hazards
Glyceryl monothioglycolate is classified as having acute toxicity (Category 3, Oral) and skin sensitization (Sub-category 1B). It is also hazardous to the aquatic environment (long-term, Chronic Category 3) . It is a significant sensitizer that can induce allergic reactions in hairdressers and their customers .
Mechanism of Action
Target of Action
Glyceryl monothioglycolate (GMTG) primarily targets the keratin in hair . Keratin is a protein that forms the structural framework of certain cells, particularly cells in the hair and nails. GMTG’s role in hair treatment processes, particularly in permanent wave (perming) solutions, is to modify the structure of keratin .
Mode of Action
GMTG works by breaking the disulfide links between the polypeptide bonds in the keratin . When hair is wrapped in rods and heat is applied via a hairdryer, this activates the perm process causing the bonds to reform in the shape of a curl . This interaction with its targets results in a change in the physical structure of the hair, giving it a curly or wavy appearance.
Biochemical Pathways
The primary biochemical pathway affected by GMTG is the disulfide bond formation in keratin . By breaking and reforming these bonds, GMTG allows for the physical reshaping of the hair. The downstream effects of this include the visible change in hair texture and shape.
Result of Action
The molecular effect of GMTG’s action is the alteration of disulfide bonds in keratin . On a cellular level, this results in a change in the structure of the hair cells, leading to a visible change in hair shape and texture. It’s important to note that gmtg is a significant sensitizer that can induce allergic reactions, such as contact dermatitis, in individuals sensitive to this compound .
Action Environment
The action of GMTG is influenced by environmental factors such as heat and pH. The perm process activated by GMTG requires heat, typically applied via a hairdryer . Furthermore, GMTG is used in “acid” permanent waving solutions, indicating that a more acidic environment is favorable for its action . It’s also worth noting that individuals working with GMTG, such as hairdressers, are at a higher risk of developing sensitivity to this compound due to increased exposure .
Biochemical Analysis
Biochemical Properties
Glyceryl Monothioglycolate serves as a reducing agent and a source of sulfhydryl groups, making it highly valuable in biochemistry and physiology studies . It interacts with proteins and enzymes by reducing disulfide bonds, consequently forming sulfhydryl groups .
Cellular Effects
This compound is known to cause allergic reactions in some individuals, particularly those who are frequently exposed to it, such as hairdressers . This is due to the chemical remaining active in hair shafts for months, thus causing long-lasting dermatitis .
Molecular Mechanism
The molecular mechanism of this compound involves breaking the disulfide links between the polypeptide bonds in the keratin (the protein structure) in the hair wrapped in rods . Heat is applied via a hairdryer, activating the perm process and causing the bonds to reform in the shape of a curl .
Temporal Effects in Laboratory Settings
It is known that the chemical can remain active in hair shafts for months, causing long-lasting dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl monothioglycolate is synthesized through the esterification of thioglycolic acid with glycerol. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced by reacting thioglycolic acid with glycerol under controlled conditions. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Types of Reactions:
Reduction: this compound acts as a reducing agent, breaking disulfide bonds in keratin.
Esterification: It is formed through the esterification of thioglycolic acid with glycerol.
Common Reagents and Conditions:
Reagents: Thioglycolic acid, glycerol, acid catalyst.
Conditions: Heating, removal of water to drive the reaction to completion.
Major Products:
From Reduction: The major product is the reduced form of keratin, which allows hair to be reshaped.
From Esterification: The major product is this compound itself.
Comparison with Similar Compounds
- Ammonium thioglycolate
- Calcium thioglycolate
- Ethanolamine thioglycolate
- Sodium thioglycolate
Comparison: Glyceryl monothioglycolate is unique due to its ester structure, which provides specific reducing properties and makes it suitable for use in acid permanent wave solutions . Unlike other thioglycolates, it does not contain ammonia, making it gentler on hair and more suitable for delicate or thinner hair .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJSOZYUGJVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC(=O)CS)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873439 | |
Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid with a mild sulfurous odor; [Lanza Research MSDS] | |
Record name | Glyceryl monothioglycolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/836 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
30618-84-9, 68148-42-5 | |
Record name | Glyceryl monothioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030618849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl 1-thioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068148425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercaptoacetic acid, monoester with propane-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-THIOGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A100Y3J61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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